molecular formula C5H10O3 B14512880 1,4-Dihydroxy-3-methylbutan-2-one CAS No. 62946-58-1

1,4-Dihydroxy-3-methylbutan-2-one

Cat. No.: B14512880
CAS No.: 62946-58-1
M. Wt: 118.13 g/mol
InChI Key: PLVCXNLHUHTLCR-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H10O3 It is a ketone with two hydroxyl groups and a methyl group attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylbutan-2-one using suitable oxidizing agents. Another method includes the reaction of 3-methylbut-1-ene with water in the presence of dilute sulfuric acid, following Markovnikov’s rule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like acetic anhydride or alkyl halides.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

1,4-Dihydroxy-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone moiety allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two hydroxyl groups and a ketone group on the same molecule

Properties

CAS No.

62946-58-1

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

1,4-dihydroxy-3-methylbutan-2-one

InChI

InChI=1S/C5H10O3/c1-4(2-6)5(8)3-7/h4,6-7H,2-3H2,1H3

InChI Key

PLVCXNLHUHTLCR-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(=O)CO

Origin of Product

United States

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